Ald-benzyl-PEG5-CH2 tBu-ester

PROTAC linker hydrophilicity LogP

Ald-benzyl-PEG5-CH2 tBu-ester (CAS 2423866-80-0, C21H32O8, MW 412.5 g/mol) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker belonging to the class of PEG-based PROTAC linkers and bioconjugation reagents. It features a benzaldehyde moiety for chemoselective oxime/hydrazone ligation and a t-butyl ester-protected carboxylic acid, separated by a discrete five-unit PEG spacer.

Molecular Formula C21H32O8
Molecular Weight 412.5 g/mol
Cat. No. B8115853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-benzyl-PEG5-CH2 tBu-ester
Molecular FormulaC21H32O8
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCOCCOCCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C21H32O8/c1-21(2,3)29-20(23)17-27-13-12-25-9-8-24-10-11-26-14-15-28-19-6-4-18(16-22)5-7-19/h4-7,16H,8-15,17H2,1-3H3
InChIKeyFJWPTKZPHVHOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ald-benzyl-PEG5-CH2 tBu-ester: Heterobifunctional PEG5 Linker with Aldehyde and Protected Acid for Orthogonal Bioconjugation


Ald-benzyl-PEG5-CH2 tBu-ester (CAS 2423866-80-0, C21H32O8, MW 412.5 g/mol) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker belonging to the class of PEG-based PROTAC linkers and bioconjugation reagents . It features a benzaldehyde moiety for chemoselective oxime/hydrazone ligation and a t-butyl ester-protected carboxylic acid, separated by a discrete five-unit PEG spacer. Core computed properties include an XlogP of 1.7, a topological polar surface area (TPSA) of 89.5 Ų, 8 hydrogen bond acceptors, and 18 rotatable bonds . Supplied at ≥95% purity, the compound is primarily utilized in stepwise bioconjugation, targeted protein degradation (PROTAC) assembly, and multifunctional probe design where orthogonal reactivity and controlled deprotection are essential [1].

Why Ald-benzyl-PEG5-CH2 tBu-ester Cannot Be Substituted with Other Benzaldehyde-PEG-tBu-ester Linkers


In targeted protein degradation and precision bioconjugation, the linker is not a passive tether—its length, composition, and terminal functionality directly control ternary complex geometry, degradation efficiency, and physicochemical properties. Systematic SAR studies demonstrate that altering PEG chain length by as few as two ethylene glycol units (e.g., from PEG4 to PEG6) can shift the DC50 by orders of magnitude and alter Dmax by >50% . Furthermore, the benzyl-CH2 ether linkage present in this compound imparts distinct steric and electronic properties compared to the direct phenyl-ether linkage found in Ald-Ph-PEG5-tBu-ester congeners, affecting both conjugation accessibility and linker stability [1]. Consequently, generic substitution with a PEG4, PEG6, or PEG8 analog—or with a linker bearing a different aromatic attachment—risks complete loss of target degradation or introduction of undesired physicochemical liabilities.

Quantitative Differentiation Evidence for Ald-benzyl-PEG5-CH2 tBu-ester vs. Closest Comparator Linkers


PEG5 Spacer Confers Superior Hydrophilicity Over Phenyl-Linked PEG5 Analog (ΔXlogP = -0.4)

Ald-benzyl-PEG5-CH2 tBu-ester exhibits a computed XlogP of 1.7, which is 0.4 units lower than the XlogP of 2.1 calculated for the direct phenyl-ether analog Ald-Ph-PEG5-t-butyl ester [1]. This increase in hydrophilicity arises from the benzyl-CH2 ether architecture, which introduces additional polarizable C-O bonds without sacrificing the aromatic character required for π-stacking interactions with protein surfaces. In PROTAC design, linker hydrophilicity directly correlates with reduced non-specific binding, lower aggregation propensity, and improved aqueous solubility—attributes critical for achieving clean dose-response curves and reproducible DC50 measurements .

PROTAC linker hydrophilicity LogP

5-Unit PEG Linkers Deliver Potent Cellular Degradation: DC50 = 1.6 µM Achieved in Cdc20 PROTACs

PROTACs constructed with 5-unit PEG linkers have demonstrated potent intracellular degradation activity. In a representative study, a PROTAC incorporating a PEG5 linker (CP5V) achieved a DC50 of 1.6 µM against Cdc20 in MCF7 and MDA-MB-231 breast cancer cells . This potency is noteworthy because systematic SAR across multiple PROTAC series has established that degradation activity is exquisitely sensitive to linker length, with even a single ethylene glycol unit difference—e.g., switching from PEG4 to PEG5 or PEG5 to PEG6—capable of shifting DC50 by >10-fold and altering maximal degradation (Dmax) by >50% . The PEG5 spacer in Ald-benzyl-PEG5-CH2 tBu-ester provides this empirically validated inter-ligand distance, offering a discrete length that is functionally distinct from both the shorter PEG4 and longer PEG6 variants commonly used in initial linker screens.

PROTAC DC50 Cdc20 degradation

t-Butyl Ester Enables Orthogonal, Acid-Labile Deprotection for Stepwise Conjugation vs. Single-Mode Click Linkers

The t-butyl ester protecting group in Ald-benzyl-PEG5-CH2 tBu-ester remains stable under neutral and basic conditions but undergoes quantitative deprotection with trifluoroacetic acid (TFA) to expose a free carboxylic acid . This orthogonality enables a sequential conjugation strategy: the benzaldehyde moiety first reacts with aminooxy- or hydrazide-functionalized molecules via oxime/hydrazone ligation, and only after this step is complete is the acid unveiled for a second, independent coupling (e.g., amide bond formation with amine-containing payloads). In contrast, linkers terminated with alkyne or azide groups (e.g., Aldehyde-benzyl-PEG5-alkyne or Benzaldehyde-PEG4-azide) require copper-catalyzed click chemistry for conjugation, which is incompatible with many biomolecules and prohibits sequential, unprotected conjugation steps [1]. This dual-mode, protected-acid design eliminates the need for orthogonal protecting group strategies on the payload, reducing synthetic complexity and improving overall yield.

orthogonal conjugation acid-labile protecting group stepwise bioconjugation

Benzyl-CH2 Ether Architecture Reduces Steric Hindrance at the Aldehyde Conjugation Site Compared to Direct Phenyl-Ether Analogs

The benzyl-CH2 ether motif in Ald-benzyl-PEG5-CH2 tBu-ester positions the reactive benzaldehyde group one methylene unit further from the PEG backbone compared to the direct phenyl-ether linkage found in Ald-Ph-PEG5-t-butyl ester [1]. This additional spacing reduces steric congestion around the aldehyde electrophile, theoretically increasing its accessibility to bulky aminooxy- or hydrazide-functionalized partners such as large proteins, antibodies, or nanoparticle surfaces. In the ADC field, analogous p-aminobenzyl ether self-immolative linkers have been shown to provide superior payload release kinetics and linker stability compared to direct carbamate attachments, with the benzyl ether architecture contributing to reduced steric hindrance during enzymatic cleavage [2]. The computed rotatable bond count (18 for Ald-benzyl-PEG5-CH2 tBu-ester vs. 19 for Ald-Ph-PEG5-tBu-ester) further indicates that the benzyl-CH2 architecture does not introduce additional conformational flexibility that might entropically disfavor productive binding [1].

benzyl ether steric accessibility conjugation efficiency

Optimal Application Scenarios for Ald-benzyl-PEG5-CH2 tBu-ester Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring PEG5 Spacer for Optimal Ternary Complex Geometry

When a PROTAC optimization campaign has empirically identified a 5-unit PEG spacer as the optimal linker length—producing a DC50 of 1.6 µM or better as demonstrated for PEG5-based PROTACs—Ald-benzyl-PEG5-CH2 tBu-ester is the preferred building block. Its discrete PEG5 length directly matches this validated geometry, avoiding the DC50 shifts of >10-fold that can occur when substituting PEG4 or PEG6 analogs [1]. The benzaldehyde group enables chemoselective conjugation to aminooxy-derivatized E3 ligase ligands, while the protected acid remains inert until the target protein ligand is ready for attachment, ensuring full control over PROTAC assembly order .

Stepwise Construction of Heterotrifunctional Bioconjugates (Antibody-Drug Conjugates, Dual-Labeled Probes)

For applications demanding three distinct functional elements on a single scaffold—such as an antibody-drug conjugate with a fluorescent reporter—the orthogonal reactivity of the aldehyde and t-butyl ester-protected acid enables a controlled, two-step assembly. The benzaldehyde first reacts with an aminooxy-functionalized payload under mild acidic conditions (pH 4.5-6.5), and the t-butyl ester is subsequently deprotected with TFA to expose a carboxylic acid for amide coupling to a second payload [1]. This sequential strategy avoids cross-reactivity and eliminates the need for orthogonal protecting groups on the payloads, simplifying synthesis and improving yield .

Surface Functionalization of Nanoparticles Requiring High-Density, Oriented Ligand Presentation

The benzyl-CH2 ether architecture provides enhanced steric accessibility at the aldehyde conjugation site compared to direct phenyl-ether linkers [1]. This feature is critical when functionalizing nanoparticle surfaces with bulky ligands such as antibodies or aptamers, where steric crowding can drastically reduce conjugation efficiency and produce heterogeneous surface coatings. The PEG5 spacer also provides sufficient length to project ligands beyond the particle's hydration layer, maximizing their availability for target binding while the t-butyl ester serves as a convenient handle for subsequent attachment of polyethylene glycol (PEG) chains that reduce opsonization .

Diagnostic Probe Development Utilizing Chemoselective Oxime/Hydrazone Ligation

The benzaldehyde group reacts with aminooxy- or hydrazide-functionalized fluorophores, chelators, or radiotracers under catalyst-free, aqueous conditions to form stable oxime or hydrazone bonds [1]. This chemoselectivity is advantageous when the conjugation partner contains unprotected amines (e.g., lysine residues on proteins), as the aldehyde avoids competing reactions that plague NHS ester or isothiocyanate chemistries. Post-conjugation, the t-butyl ester can be deprotected to introduce a second reporter or a targeting moiety, enabling the construction of dual-modal imaging agents for PET/fluorescence or SPECT/MRI applications .

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